2-Bromo-6-chloro-4-methoxyphenol
Description
2-Bromo-6-chloro-4-methoxyphenol is a halogenated phenolic compound featuring bromo (Br), chloro (Cl), and methoxy (OCH₃) substituents at positions 2, 6, and 4 of the aromatic ring, respectively.
Properties
IUPAC Name |
2-bromo-6-chloro-4-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZDIINGBGIUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-methoxyphenol typically involves the bromination and chlorination of 4-methoxyphenol. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-4-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones.
Scientific Research Applications
2-Bromo-6-chloro-4-methoxyphenol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Bromo-6-chloro-4-methoxyphenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with analogs:
Key Observations :
- Methoxy vs. Methyl: Methoxy (OCH₃) groups are electron-donating via resonance, increasing phenolic acidity and solubility in polar solvents compared to methyl (CH₃) analogs .
- Schiff Base Derivatives: Compounds with iminomethyl groups (e.g., ) exhibit extended conjugation, planar geometries, and intermolecular interactions (e.g., π-π stacking, hydrogen bonding), enhancing thermal stability and crystallinity.
- Nitro Group Effects: The nitro (NO₂) group in strongly withdraws electrons, significantly lowering pKa compared to chloro or bromo substituents.
Electronic and Spectroscopic Properties
- The methoxy and imine groups contribute to charge delocalization .
- Nitro-Substituted Analogs : The nitro group in likely red-shifts UV-Vis absorption due to enhanced conjugation, whereas methoxy or methyl groups may exhibit weaker electronic transitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
